1-(Difluoromethyl)-2,3-dimethylbenzene
Description
Historical Context and Evolution of Difluoromethylation Methodologies
The journey of difluoromethylation began with reagents that, while effective, posed significant challenges. An early example of a molecule featuring the CF₂H group was chlorodifluoromethane (B1668795) (ClCF₂H), also known as Freon-22, which was disclosed in the early 20th century. rsc.org Initially used as a refrigerant, it also found application as a difluoromethylation reagent. rsc.org However, the discovery that chlorofluorocarbons (CFCs) like Freon-22 contribute to ozone depletion led to the 1987 Montreal Protocol, which phased out their use and spurred the development of new reagents. rsc.org
For many years, the primary method for installing a CF₂H group was the deoxyfluorination of aldehydes using reagents like diethylaminosulfur trifluoride (DAST). rsc.org A major breakthrough came with the development of methods centered on the chemistry of difluorocarbene (:CF₂), a highly reactive intermediate. numberanalytics.comcas.cn Early difluorocarbene sources, such as sodium chlorodifluoroacetate, were developed in the mid-20th century but often required harsh conditions. cas.cnwikipedia.org
The last two decades have witnessed a revolution in difluoromethylation, driven by the need for milder, more versatile, and environmentally benign reagents. nih.govtandfonline.com This has led to the development of sophisticated reagents and catalytic systems, including:
Nucleophilic Reagents : Trimethyl(difluoromethyl)silane (TMSCF₂H) has become a widely used nucleophilic CF₂H source. chinesechemsoc.org
Electrophilic Reagents : The development of electrophilic sources has enabled new reaction pathways.
Radical Methods : The generation of the difluoromethyl radical (•CF₂H) via photoredox catalysis or other radical initiation methods has become a powerful tool for C-H functionalization, allowing for the direct installation of the CF₂H group onto aromatic and heterocyclic rings. rsc.orgchinesechemsoc.org
Transition-Metal Catalysis : Copper- and palladium-catalyzed cross-coupling reactions have provided reliable methods for forming C-CF₂H bonds with high precision. rsc.orgchinesechemsoc.org
These modern methods have made the synthesis of complex difluoromethylated aromatics, such as the titular 1-(Difluoromethyl)-2,3-dimethylbenzene, more feasible. researchgate.net
Table 1: Evolution of Key Difluoromethylation Reagents
| Reagent Class | Example Reagent | Primary Use / Generation Method | Historical Era | Key Characteristics |
|---|---|---|---|---|
| Halocarbons | Chlorodifluoromethane (ClCF₂H) | Source of :CF₂ or CF₂H | Early-Mid 20th Century | Ozone-depleting; gaseous and difficult to handle. rsc.orgnih.gov |
| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Conversion of aldehydes to CF₂H groups | Mid-Late 20th Century | Effective but requires pre-functionalized substrates; can be hazardous. rsc.org |
| Carbene Precursors | Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Thermal decarboxylation to generate :CF₂ | Mid 20th Century | Early, effective source of difluorocarbene. cas.cnwikipedia.org |
| Nucleophilic Silicon | Trimethyl(difluoromethyl)silane (TMSCF₂H) | Nucleophilic transfer of the CF₂H group | Late 20th-21st Century | Versatile, widely used in metal-catalyzed cross-coupling. chinesechemsoc.org |
| Radical Precursors | Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Source of •CF₂H radical via oxidation | 21st Century | Enables direct C-H difluoromethylation via radical pathways. researchgate.net |
Significance of the Difluoromethyl Group in Synthetic Organic Chemistry and Molecular Design
The difluoromethyl group is not merely a structural curiosity; it is a strategic tool in molecular design, primarily due to its role as a bioisostere. nih.govnih.gov A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its essential biological activity. The CF₂H group is particularly valued as a bioisostere for hydroxyl (-OH), thiol (-SH), and sometimes amine (-NH₂) groups. nih.govresearchgate.net
The key properties that underpin its significance include:
Hydrogen Bonding : The C-H bond in the CF₂H group is highly polarized due to the two strongly electronegative fluorine atoms. This allows it to act as a "lipophilic hydrogen bond donor," a rare and valuable characteristic. rsc.orgresearchgate.net It can form hydrogen bonds with biological targets like enzymes, potentially enhancing binding affinity and selectivity. rsc.org
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable group, such as a hydroxyl group that is prone to oxidation, with a CF₂H group can block metabolic pathways, thereby increasing the drug's half-life and bioavailability. nih.gov
In the context of this compound, the CF₂H group would be expected to impart these properties onto the xylene scaffold, making it a potentially valuable building block for creating more complex molecules for pharmaceutical or agrochemical applications. The development of direct C-H difluoromethylation techniques is particularly relevant, as it could potentially allow for the late-stage introduction of the CF₂H group onto complex molecules containing a 2,3-dimethylphenyl moiety. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
1214367-23-3 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,9H,1-2H3 |
InChI Key |
OJTWRIXXMIVGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Difluoromethyl 2,3 Dimethylbenzene and Analogous Difluoromethylated Arenes
Direct Difluoromethylation Strategies
Direct difluoromethylation offers a more streamlined approach compared to multi-step sequences, allowing for the late-stage introduction of the CF₂H group into complex molecules. These strategies can be broadly categorized based on the type of catalyst or reaction pathway employed.
Transition-Metal-Catalyzed Approaches
Transition metals have emerged as powerful catalysts for facilitating the formation of C-CF₂H bonds, offering unique reactivity and selectivity. chimia.chnih.gov Palladium, nickel, and copper complexes, in particular, have been extensively explored for their ability to catalyze the coupling of aromatic substrates with various difluoromethylating agents. chimia.ch
Palladium catalysis represents a prominent strategy for the direct functionalization of C(sp²)-H bonds, a method that avoids the need for pre-functionalized starting materials like aryl halides or organometallics.
One established method involves the palladium-catalyzed C(sp²)-H difluoromethylation of aldehyde-derived hydrazones using bromodifluoromethylated compounds. nih.gov This approach leads to functionalized difluoromethylketone hydrazones, which can be further converted to valuable α,α-difluoroketones. nih.gov The reaction is believed to proceed through a radical mechanism involving a difluoroalkyl radical intermediate. nih.gov
Another significant advancement is the palladium-catalyzed C−H ethoxycarbonyldifluoromethylation of electron-rich heteroarenes such as indoles, furans, and thiophenes with ethyl bromodifluoroacetate (BrCF₂CO₂Et). labxing.com The use of a bidentate phosphine (B1218219) ligand, such as Xantphos, is crucial for the success of this transformation. The reaction typically demonstrates high regioselectivity, functionalizing the C-H bonds adjacent to the heteroatoms. labxing.com
While direct C-H difluoromethylation of simple arenes can be challenging, palladium catalysts have also been successfully employed for the difluoromethylation of heteroaryl halides. For instance, a range of heteroaryl chlorides, bromides, and iodides can be efficiently difluoromethylated using a nucleophilic difluoromethyl reagent in the presence of a palladium catalyst. nih.govrsc.org The choice of ligand, such as DPEPhos or Xantphos, has been shown to be critical for achieving high yields. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Difluoromethylation
| Catalyst/Ligand | Difluoromethyl Source | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl Halides | Difluoromethylated Heteroarenes | nih.gov |
| Pd(OAc)₂ / Xantphos | BrCF₂CO₂Et | Electron-Rich Heteroarenes | Ethoxycarbonyldifluoromethylated Heteroarenes | labxing.com |
Nickel catalysis has become an attractive and cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed methods have been developed for the difluoromethylation of readily available and inexpensive (hetero)aryl chlorides and bromides. nih.govresearchgate.net
A significant breakthrough utilizes chlorodifluoromethane (B1668795) (ClCF₂H), an abundant and inexpensive industrial chemical, as the difluoromethyl source. nih.govresearchgate.net This reaction proceeds under mild conditions and demonstrates a broad substrate scope, including various heteroaromatics and commercially available pharmaceuticals. nih.govresearchgate.net Mechanistic studies suggest that the catalytic cycle begins with the oxidative addition of the aryl chloride to a Ni(0) complex, followed by a process involving a difluoromethyl radical, which is a departure from the difluorocarbene pathways often associated with ClCF₂H. nih.govresearchgate.netthieme-connect.de
Another effective approach employs a stable, crystalline difluoromethyl 2-pyridyl sulfone reagent in a nickel-catalyzed cross-electrophile coupling with (hetero)aryl bromides. nih.gov This method is applicable to a diverse range of substrates and can be used for both small-scale parallel synthesis and larger-scale preparations under mild conditions. nih.gov Investigations into the mechanism confirmed the formation of a difluoromethyl radical (•CF₂H) rather than difluorocarbene. nih.gov Furthermore, a stable and isolable difluoromethyl zinc reagent, prepared from ICF₂H, can be used with a nickel catalyst to difluoromethylate aryl iodides, bromides, and triflates at room temperature. capes.gov.brrsc.org
Table 2: Overview of Nickel-Catalyzed Difluoromethylation of Aryl Halides
| Nickel Catalyst System | Difluoromethyl Source | Aryl Halide | Key Features | Reference |
|---|---|---|---|---|
| Ni(COD)₂ / Ligand | ClCF₂H | (Hetero)aryl chlorides, bromides | Uses inexpensive CF₂H source; mild conditions | nih.govresearchgate.net |
| Nickel Catalyst | Difluoromethyl 2-pyridyl sulfone | (Hetero)aryl bromides | Cross-electrophile coupling; broad scope | nih.gov |
Copper-based systems provide a cost-effective and efficient platform for difluoromethylation reactions. While difluoromethyl copper (CuCF₂H) species are known to be less stable than their trifluoromethyl counterparts, successful protocols have been developed for the copper-mediated difluoromethylation of aryl and vinyl iodides. nih.govnih.govscilit.com
One prominent method involves the reaction of aryl iodides with a combination of copper(I) iodide (CuI), cesium fluoride (B91410) (CsF), and (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). nih.govnih.gov This system effectively generates difluoromethylated arenes from electron-neutral, electron-rich, and sterically hindered aryl iodides with good functional group tolerance. nih.gov It is proposed that a difluoromethylcuprate species, [Cu(CF₂H)₂]⁻, acts as a stable reservoir for the reactive CuCF₂H intermediate. nih.govacs.org
Copper catalysts are also effective in coupling aryl iodides with pre-formed (difluoromethyl)zinc reagents. acs.org This reaction proceeds efficiently without the need for additional ligands or activators. acs.org An alternative two-step sequence involves the copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by hydrolysis and decarboxylation to yield the desired difluoromethyl aromatics. acs.org
Table 3: Copper-Mediated/Catalyzed Difluoromethylation Approaches
| Copper Source | Difluoromethyl Reagent | Substrate | Reaction Type | Reference |
|---|---|---|---|---|
| CuI | TMSCF₂H / CsF | Aryl/Vinyl Iodides | Direct Cross-Coupling | nih.govnih.gov |
| Copper Catalyst | (Difluoromethyl)zinc reagent | Aryl Iodides | Cross-Coupling | acs.org |
Metal-Free Difluoromethylation Reactions
The development of metal-free synthetic methods is highly desirable to reduce cost and minimize toxic metal contamination in final products. In the context of difluoromethylation, metal-free approaches often rely on the generation of difluoromethyl radicals or the use of difluorocarbene precursors under basic conditions.
A notable metal-free method involves the atom transfer radical addition (ATRA) of difluoromethyl radicals to unactivated alkenes. acs.org In this process, difluoromethyl radicals are generated from difluoromethanesulfonyl chloride (CF₂HSO₂Cl) under mild, metal-free conditions, leading to chloro-difluoromethylated products. acs.org
For the synthesis of aryl difluoromethyl ethers, a common strategy involves the O-difluoromethylation of phenols using difluorocarbene precursors. nih.govnih.gov Difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid, has been shown to react with phenols in the presence of a base like potassium hydroxide (B78521) (KOH) to form difluoromethyl ethers. nih.gov Mechanistic studies suggest this transformation proceeds through the formation of difluorocarbene (:CF₂), which then reacts with the phenolate. nih.gov This method has been integrated into one-pot sequences for the conversion of arenes, aryl boronic acids, and aryl halides into aryl difluoromethyl ethers. nih.gov
Radical Difluoromethylation Pathways
Radical-based difluoromethylation has become a powerful tool for C-H functionalization, as it often proceeds under mild conditions with high functional group tolerance. nih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic ring.
Photoredox catalysis is a premier strategy for generating radicals under mild conditions using visible light. acs.orgqmul.ac.uk Electron-rich heteroarenes can undergo C-H difluoromethylation through a visible-light-mediated pathway, which is proposed to proceed via an electrophilic radical-type mechanism. acs.org Similarly, arene diazonium tetrafluoroborates can be difluoromethylated in a process initiated by a small amount of a photocatalyst, which triggers a radical chain reaction. rsc.org
The direct radical difluoromethylation of arenes can be challenging, particularly for electron-rich systems, because the difluoromethyl radical exhibits nucleophilic character. nih.gov To overcome this, a two-step strategy involving an electrophilic chlorodifluoromethyl radical (•CF₂Cl) has been developed. nih.gov Arenes are first chlorodifluoromethylated using chlorodifluoroacetic anhydride (B1165640) under photochemical conditions. The resulting Ar-CF₂Cl products can then be readily converted to the desired Ar-CF₂H compounds via hydrogenolysis. This complementary approach enables the efficient difluoromethylation of electron-rich arenes that are poor substrates for direct •CF₂H addition. nih.gov
Various reagents can serve as precursors to the difluoromethyl radical through single-electron oxidation, single-electron reduction, or radical abstraction processes. rsc.org
Table 4: Selected Reagents for Radical Difluoromethylation
| Reagent | Activation Method | Radical Formed | Application | Reference |
|---|---|---|---|---|
| Chlorodifluoroacetic anhydride | Photochemical | •CF₂Cl | Chlorodifluoromethylation of (hetero)arenes | nih.gov |
| BrCF₂H | Radical Abstraction | •CF₂H | Radical Addition | rsc.org |
| Zn(SO₂CF₂H)₂ | Single-Electron Oxidation | •CF₂H | Heteroaromatic Functionalization | rsc.org |
Nucleophilic Difluoromethylation Reagents and Applications
Nucleophilic difluoromethylation involves the reaction of a difluoromethyl anion equivalent with an electrophilic aromatic substrate. A common reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, which can serve as a precursor to the difluoromethyl anion. nih.govscienceopen.com However, the generation of a nucleophilic "CF2H-" species is challenging. scienceopen.com
More practical reagents have been developed, such as those based on phenylsulfonyl(difluoromethyl) derivatives like PhSO2CF2H. nih.govresearchgate.netcas.cn These reagents can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles. For instance, Stahly reported the nucleophilic difluoromethylation of aromatic aldehydes using PhSO2CF2H under phase-transfer conditions. nih.govresearchgate.net Hu and co-workers have extensively developed the chemistry of sulfone-based reagents, demonstrating their utility in the synthesis of α-difluoromethyl alcohols and other derivatives from carbonyl compounds. rsc.orgnih.gov
The direct nucleophilic difluoromethylation of arenes is less common and typically requires activated substrates, such as those bearing strong electron-withdrawing groups. scienceopen.com
| Nucleophilic Reagent | Base/Activator | Electrophile | Product Type | Reference |
| PhSO2CF2H | KOH | Aromatic aldehydes | α-Difluoromethyl alcohols | nih.govresearchgate.net |
| Me3SiCF2SO2Ph | Lewis base | Aldehydes, ketones, imines | α-Difluoromethyl alcohols/amines | nih.govscienceopen.com |
| TMSCF2H | Lewis base | Aldehydes, ketones, imines | α-Difluoromethyl alcohols/amines | rsc.orgscienceopen.com |
Electrophilic Difluoromethylation Methods
Electrophilic difluoromethylation reagents introduce a "CF2H+" synthon to nucleophilic aromatic rings. The development of stable and effective electrophilic difluoromethylating agents has been a significant challenge. nih.gov Recently, novel reagents have been designed to overcome this hurdle.
One such reagent is an electrophilic source of the PhSO2CF2 group, which can be used for the C-H (phenylsulfonyl)difluoromethylation of electron-rich (hetero)arenes. nih.govrsc.org This method allows for the functionalization of anilines and other activated aromatic systems under mild, transition-metal-free conditions. nih.gov The resulting PhSO2CF2-containing arenes can potentially be further transformed to yield the desired Ar-CF2H compounds.
| Electrophilic Reagent | Aromatic Substrate | Reaction Conditions | Reference |
| S-(Difluoromethyl)diarylsulfonium salts | Electron-rich arenes | - | nih.gov |
| Electrophilic PhSO2CF2 source | Anilines, electron-rich (hetero)arenes | Mild, transition-metal-free | nih.govrsc.org |
Stepwise Synthesis of Difluoromethylated Aromatic Compounds
An alternative to direct C-H functionalization is the stepwise synthesis, where a pre-functionalized arene is converted to the difluoromethylated product.
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduimperial.ac.ukyoutube.comvanderbilt.edu In the context of difluoromethylated arenes, a common strategy involves the deoxyfluorination of aromatic aldehydes or ketones. However, this often requires harsh reagents. thieme-connect.com
A more contemporary stepwise approach involves the introduction of a CF2Y group (where Y is an electron-withdrawing group like CO2Et, SO2Ph, or P(O)(OEt)2) onto the aromatic ring, followed by the cleavage of the Y group. rsc.org For example, aryl iodides can undergo copper-catalyzed cross-coupling with α-silyldifluoroacetates. The resulting aryldifluoroacetates can then be hydrolyzed and decarboxylated to afford the difluoromethyl arenes. acs.org
Another route involves the intramolecular radical cyclization of 3,3-difluoroallylic compounds, which can be prepared from ortho-heterosubstituted bromobenzenes. This two-step process yields difluoromethyl-substituted 2,3-dihydrobenzoheteroles. acs.orgfigshare.com
| Starting Material | Key Transformation(s) | Intermediate | Final Product | Reference |
| Aryl iodide | Cu-catalyzed cross-coupling, hydrolysis, decarboxylation | Aryldifluoroacetate | Difluoromethyl arene | acs.org |
| ortho-Heterosubstituted bromobenzene | Allylic substitution, intramolecular radical cyclization | 3,3-Difluoroallylic compound | Difluoromethyl-substituted 2,3-dihydrobenzoheterole | acs.orgfigshare.com |
| Aryl boronic acid | Cu-mediated fluoroalkylation | - | Difluoromethyl arene | thieme-connect.com |
Control of Regioselectivity in Aromatic Difluoromethylation
Controlling the position of difluoromethylation on an aromatic ring is crucial for the synthesis of specific isomers like 1-(difluoromethyl)-2,3-dimethylbenzene. Regioselectivity is highly dependent on the chosen synthetic method and the electronic and steric properties of the substrate.
In Minisci-type reactions , the regioselectivity is governed by the electronic nature of the (hetero)aromatic ring, with the radical preferentially attacking the most electron-deficient positions (e.g., C2 or C4 of pyridine). rsc.org
For photocatalytic C-H difluoromethylation , the selectivity can be more complex. With electron-rich heteroarenes like indoles, difluoromethylation often occurs at the C2 position. nih.gov The inherent reactivity of the substrate plays a major role, but directing groups can also be employed to achieve specific regioselectivity. mdpi.com
In electrophilic aromatic substitution , the directing effects of existing substituents on the ring dictate the position of the incoming electrophile. For a substrate like 2,3-dimethyltoluene (o-xylene), an electrophilic attack would likely be directed to the positions ortho and para to the methyl groups, although steric hindrance from the adjacent methyl groups would influence the final product distribution.
A recent study demonstrated a switchable regioselectivity for the difluoromethylation of pyridines. By using oxazino pyridine (B92270) intermediates, a radical process can achieve meta-C-H difluoromethylation. In contrast, in situ conversion of these intermediates to pyridinium (B92312) salts under acidic conditions switches the selectivity to the para-position. nih.gov This highlights the potential for developing highly controlled and selective difluoromethylation methods.
| Method | Controlling Factor | Typical Regioselectivity | Reference |
| Minisci-type Reaction | Electronic deficiency of the ring | C2/C4 of pyridines | rsc.org |
| Photocatalytic C-H Difluoromethylation | Substrate electronics, directing groups | C2 of indoles | nih.govmdpi.com |
| Electrophilic Aromatic Substitution | Directing effects of substituents | Ortho/para to activating groups | - |
| Switched Radical Process | Intermediate structure (neutral vs. salt) | meta or para on pyridines | nih.gov |
Ortho-, Meta-, and Para-Selective Strategies
The regiochemical outcome of C–H difluoromethylation on an arene is highly dependent on the chosen synthetic strategy, catalyst, and the presence of directing groups. While the direct difluoromethylation of 2,3-dimethylbenzene to selectively yield this compound is not extensively detailed, general strategies for achieving ortho-, meta-, and para-selectivity on analogous arenes provide a framework for its potential synthesis.
Meta-Selective Strategies
Remote meta-selective C–H functionalization has emerged as a powerful tool, with ruthenium catalysis being a particularly effective approach for difluoromethylation. nih.gov These methods typically employ a directing group on the arene substrate, which coordinates to the ruthenium center and positions the catalyst to activate a remote C–H bond at the meta position. bohrium.comrsc.org Various nitrogen-containing directing groups, such as pyridyl, pyrazolyl, and pyrimidyl moieties, have been successfully utilized. lookchem.com
For instance, a dual catalytic system using both ruthenium(II) and palladium(0) complexes has been developed for the meta-selective C–H difluoromethylation of 2-phenylpyridine (B120327) derivatives. lookchem.com This transformation tolerates a wide range of functional groups and provides access to meta-difluoromethylated products in moderate to good yields. bohrium.comlookchem.com The strategy's utility has been demonstrated on drug molecules and bioactive compounds, highlighting its practical importance. rsc.org
| Arene Substrate (with Directing Group) | Catalyst System | Difluoromethyl Source | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenylpyridine | Ru(II)/Pd(0) | BrCF2COOEt | ~70-80% | bohrium.comlookchem.com |
| 1-Phenylpyrazole | Ru(II)/Pd(0) | BrCF2COOEt | ~53-82% | lookchem.com |
| 2-Phenylpyrimidine | Ru(II)/Pd(0) | BrCF2COOEt | ~55-83% | lookchem.com |
Para-Selective Strategies
Achieving para-selectivity often requires overcoming the intrinsic electronic and steric biases of the substrate, which may favor ortho or meta functionalization. A significant breakthrough in this area is the use of an iron-porphyrin complex, [Fe(TPP)Cl], which enables the highly para-selective C–H difluoromethylation of arenes bearing directing groups. sci-hub.se This method successfully alters the selectivity from the meta-position, typically favored by ruthenium catalysts, to the para-position using the same class of substrates. sci-hub.se Mechanistic studies suggest that the iron porphyrin complex activates the aromatic ring while the steric influence of the ligand induces the observed para-selectivity. sci-hub.se
Ortho-Selective Strategies
While directing group strategies have been extensively developed for ortho-methylation and trifluoromethylation, direct C–H ortho-difluoromethylation has been less reported. nih.gov Typically, ortho-functionalization is the most common outcome in directing group-assisted C–H activation due to the formation of a stable five- or six-membered metallacyclic intermediate. For the synthesis of this compound, the difluoromethylation of 2,3-dimethylbenzene would need to occur at the C1 position, which is ortho to one methyl group and meta to the other. Without a strong directing group, the regioselectivity would be governed by the combined electronic and steric effects of the two methyl substituents, which could lead to a mixture of products.
Stereoselective Installation of Difluoromethyl Groups in Chiral Architectures
The synthesis of chiral molecules containing difluoromethylated stereocenters is crucial for drug discovery, as the chirality of a drug is a critical aspect of its biological activity. nih.gov The development of methods to enantioselectively introduce CHF2 groups has become a significant focus in organic chemistry, leading to several powerful strategies. rsc.orgnih.gov
One prominent approach involves the catalytic, asymmetric difluorination of alkenes. For example, a chiral aryl iodide catalyst has been used for the asymmetric migratory geminal difluorination of β-substituted styrenes, providing access to products with difluoromethylated tertiary or quaternary stereocenters with high enantioselectivity. nih.gov
Transition metal catalysis with chiral ligands is another cornerstone of asymmetric difluoromethylation. A nickel-catalyzed decarboxylative difluoromethylation method provides a highly enantioselective route to incorporate CHF2 groups into a wide range of molecules. nih.govchemistryviews.org Similarly, nickel-catalyzed Negishi cross-coupling has been employed for the asymmetric construction of carbon stereocenters bearing a difluoromethyl group under mild conditions and with excellent enantioselectivity. nih.gov Copper catalysis, in conjunction with a chiral diphosphine ligand, has been used for the enantioselective propargylation of α,α-difluoroketones to produce chiral α,α-difluoromethyl carbinols. researchgate.net
Reagent-controlled stereoselective methods offer an alternative to catalytic systems. A notable example is the highly stereoselective reaction between a chiral difluoromethyl phenyl sulfoximine (B86345) and imines, which provides enantiomerically enriched α-difluoromethyl amines. mdpi.comnih.gov This approach demonstrates high efficiency and a broad substrate scope, proceeding through a non-chelating transition state. mdpi.com
| Reaction Type | Substrate Class | Catalyst / Chiral Source | Product Class | Stereoselectivity (e.g., % e.e.) | Reference |
|---|---|---|---|---|---|
| Asymmetric Difluorination | β-Substituted Styrenes | Chiral Aryl Iodide Catalyst | Difluoromethylated Alkanes | Up to 98% e.e. | nih.gov |
| Decarboxylative Difluoromethylation | Alkyl Carboxylic Acids | Ni-catalyst with Chiral Bisoxazoline Ligand | Difluoromethylated Alkanes | Excellent enantioselectivities | nih.govchemistryviews.org |
| Nucleophilic Addition | Ketimines | (S)-Difluoromethyl Phenyl Sulfoximine | α-Difluoromethyl Amines | High diastereoselectivity | mdpi.comnih.gov |
| Asymmetric Dihydroxylation | α,α-Difluoromethylstyrenes | AD-mix-α or AD-mix-β | α,α-Difluoromethylated Tertiary Alcohols | Excellent yields and e.r. | acs.org |
| Asymmetric Propargylation | α,α-Difluoroketones | CuCl with Chiral Diphosphine Ligand | Chiral Homopropargylic Carbinols | High enantioselectivity | researchgate.net |
Mechanistic Investigations of Difluoromethylation Reactions Involving Aromatic Substrates
Elucidation of Radical Mechanisms and Intermediates
Radical difluoromethylation has become a versatile method for functionalizing aromatic compounds under mild conditions. researchgate.net These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic substrate.
A variety of precursors have been developed to generate the •CF2H radical. researchgate.net Common sources include sodium difluoromethanesulfinate (NaSO2CF2H) and various sulfone-based reagents, which can release the •CF2H radical upon activation by photoredox catalysis, thermal initiation, or chemical reduction. researchgate.netmdpi.com The presence of radical intermediates in these transformations is often confirmed through control experiments, such as the addition of radical trapping agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), which quench the reaction. mdpi.comnih.gov
Once generated, the •CF2H radical can participate in aromatic substitution reactions. nih.gov DFT calculations have indicated that the difluoromethyl radical possesses nucleophilic character, which influences its reactivity and the regioselectivity of its addition to arenes. researchgate.net For instance, in visible-light-induced reactions, a generated difluoromethyl radical adds to the aromatic ring, forming a radical intermediate which is then oxidized and deprotonated to yield the final difluoromethylated arene. mdpi.com
| Precursor | Activation Method | Typical Reaction Conditions |
|---|---|---|
| NaSO₂CF₂H | Photoredox Catalysis (e.g., Eosin Y) | Visible light (blue LEDs), DMSO, room temperature mdpi.com |
| PhSO₂CF₂H | Photoredox Catalysis | Visible light, photocatalyst (e.g., Ir(ppy)₃) mdpi.com |
| BrCF₂CO₂Et | Photoredox Catalysis (e.g., Ir(ppy)₃) | Visible light, base, solvent (e.g., MeCN) mdpi.com |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Photoredox Catalysis | Visible light, photocatalyst mdpi.com |
Studies on Transition-Metal Catalytic Cycles
Transition-metal catalysis offers powerful and selective methods for the formation of C–CF2H bonds. researchgate.net Catalysts based on palladium, nickel, and copper are commonly employed, and their catalytic cycles often involve key steps such as oxidative addition, reductive elimination, and the formation of metal-carbene intermediates.
A prevalent mechanism in transition-metal-catalyzed difluoromethylation, particularly with nickel and palladium, involves a metallaphotoredox cycle. mdpi.comrsc.org This dual catalytic system combines a photocatalyst with a transition-metal catalyst to achieve the desired transformation.
The catalytic cycle can be described as follows:
Oxidative Addition : A low-valent metal complex, such as Ni(0) or Pd(0), undergoes oxidative addition with an aryl (pseudo)halide (Ar-X) to form a high-valent aryl-metal intermediate (Ar-M(II)-X). mdpi.comchemrxiv.org The efficiency of this step is influenced by the nature of the metal, the ligands, and the aryl halide. libretexts.org
Radical Trapping : Concurrently, a photocatalyst generates a difluoromethyl radical (•CF2H) from a suitable precursor. This radical is then trapped by the Ar-M(II)-X complex, leading to the formation of a high-valent Ar-M(III)(CF2H)X species. mdpi.com
Reductive Elimination : The final product, Ar-CF2H, is formed through reductive elimination from the Ar-M(III) intermediate. wikipedia.org This step regenerates a lower-valent metal species that can re-enter the catalytic cycle. mdpi.comrsc.org
In some copper-catalyzed systems, a proposed mechanism involves the oxidative addition of a difluoromethyl source to a copper complex to generate a Cu(III) intermediate, which then undergoes reductive elimination to form the C–CF2H bond. rsc.org
| Step | Description | Metal Oxidation State Change |
|---|---|---|
| Oxidative Addition | Ni(0) catalyst reacts with Aryl-Br | Ni(0) → Ni(II) mdpi.com |
| Radical Trapping | Aryl-Ni(II) complex traps •CF₂H | Ni(II) → Ni(III) mdpi.com |
| Reductive Elimination | Aryl-Ni(III)-CF₂H complex releases Aryl-CF₂H | Ni(III) → Ni(I) mdpi.com |
| Catalyst Regeneration | Ni(I) is reduced back to Ni(0) by the reduced photocatalyst | Ni(I) → Ni(0) mdpi.com |
Transition-metal difluorocarbene complexes (M=CF2) are intriguing intermediates, though their application in catalytic reactions has been challenging due to their often unpredictable reactivity. cas.cnnih.gov These complexes have been proposed as key intermediates in certain difluoromethylation reactions. researchgate.net
The formation of M=CF2 complexes can occur through various routes. Once formed, the reactivity of the complex is crucial for the catalytic turnover. The M=CF2 bond can be quite strong, making the transfer of the CF2 group difficult. researchgate.net However, successful catalytic systems have been developed. For example, a palladium-catalyzed coupling of arylboronic acids with difluorocarbene has been reported, where a Pd(0)-difluorocarbene complex is a key intermediate. researchgate.netresearchgate.net The understanding of the bonding and reactivity of these complexes is essential for the design of new catalytic processes for difluorocarbene transfer. cas.cnrsc.org
Analysis of Nucleophilic and Electrophilic Activation Modes
Beyond radical and transition-metal-mediated pathways, difluoromethylation can also proceed through nucleophilic or electrophilic activation of the difluoromethylating agent.
Nucleophilic Difluoromethylation involves the transfer of a difluoromethyl anion equivalent ("CF2H-") to an electrophilic substrate. acs.org Reagents like difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated to form a nucleophilic anion that reacts with various electrophiles. cas.cn However, applying this strategy directly to aromatic substrates can be challenging. A recent approach involves the deprotonation of readily available difluoromethyl arenes (Ar-CF2H) using a combination of a strong Brønsted base and a weak Lewis acid. acs.org This method generates a stabilized Ar-CF2- nucleophile that can react with a range of electrophiles, providing access to benzylic Ar-CF2-R structures. acs.org
Electrophilic Difluoromethylation relies on reagents that can deliver a formal "CF2H+" cation or a related electrophilic species to a nucleophilic aromatic substrate. This approach is particularly effective for electron-rich arenes and heteroarenes. rsc.org Specialized reagents, such as hypervalent iodine compounds or sulfonium salts, have been designed to act as electrophilic (phenylsulfonyl)difluoromethylating agents. rsc.org These reagents enable the direct C-H functionalization of activated aromatic systems under mild, transition-metal-free conditions. rsc.org The electrophilic character of the attacking species dictates the regioselectivity, favoring positions with high electron density.
| Activation Mode | Difluoromethylating Species | Typical Aromatic Substrate | Example Reagent |
|---|---|---|---|
| Nucleophilic | "CF₂H⁻" equivalent | Electron-deficient or pre-functionalized arenes | PhSO₂CF₂H + Base cas.cn |
| Electrophilic | "CF₂H⁺" equivalent | Electron-rich arenes and heteroarenes | Electrophilic PhSO₂CF₂-transfer reagents rsc.org |
Computational Mechanistic Studies
Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of difluoromethylation reactions. nih.gov By modeling reaction pathways, intermediates, and transition states, these studies provide deep insights that complement experimental findings and guide the development of new synthetic methods.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate reaction mechanisms. nih.gov DFT calculations have been employed to study various aspects of aromatic difluoromethylation. For instance, computational studies have been used to:
Analyze Radical Properties : Calculations have confirmed the nucleophilic character of the •CF2H radical and determined the activation energies for its addition to different substrates. researchgate.net
Elucidate Catalytic Cycles : DFT has been instrumental in mapping out the energetic landscape of dual Ir(III)/Ni(II)-metallaphotoredox-catalyzed difluoromethylation of aryl bromides. nih.gov These studies have detailed the individual steps of the catalytic cycle, including oxidative addition and reductive elimination, and rationalized the role of each component in the reaction. nih.gov
Guide Reagent Design : Insights from computational studies on related trifluoromethylation reactions have helped in the rational design of ligands and reaction conditions for more efficient transformations. nih.gov
Predict Reaction Pathways : Quantum chemistry can be used to systematically explore potential synthetic routes for target molecules, sometimes leading to the discovery of novel reactions. amazonaws.com
These computational investigations provide a molecular-level understanding of the reaction pathways, helping to explain experimental observations such as yield and regioselectivity, and paving the way for the rational design of more efficient and selective difluoromethylation methods. nih.gov
Transition State Characterization and Energy Profile Analysis
The difluoromethylation of aromatic compounds can proceed through various mechanisms, primarily radical or electrophilic pathways, each with distinct transition states and energy profiles. While specific computational data for the difluoromethylation of 2,3-dimethylbenzene is not extensively available in the current literature, valuable insights can be drawn from theoretical studies on closely related substrates, such as other xylene isomers.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction pathways. For an electrophilic difluoromethylation, the reaction proceeds via a Wheland-type intermediate, also known as a sigma complex. The transition state leading to this intermediate is characterized by the partial formation of a C-C bond between the aromatic ring and the incoming difluoromethylating agent. The energy barrier to reach this transition state is a critical determinant of the reaction rate.
In the case of a radical difluoromethylation, the mechanism involves the addition of a difluoromethyl radical (•CF2H) to the aromatic ring. This addition is typically the rate-determining step, and its transition state involves the approach of the radical to the π-system of the arene. The stability of the resulting radical intermediate influences the energy of this transition state.
Table 1: Calculated Activation Energies for the Difluoromethylation of a Generic Xylene Isomer (Illustrative Data)
| Reaction Pathway | Position of Attack | Activation Energy (kcal/mol) |
| Electrophilic | Ortho | 15.2 |
| Electrophilic | Meta | 18.5 |
| Electrophilic | Para | 16.1 |
| Radical | Ortho | 8.9 |
| Radical | Meta | 12.3 |
| Radical | Para | 9.5 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of electrophilic and radical aromatic substitutions on activated benzene (B151609) derivatives. It does not represent experimentally verified values for 2,3-dimethylbenzene.
The energy profile for these reactions typically shows an initial increase in energy to the transition state, followed by a decrease to the intermediate (Wheland complex or radical adduct). A subsequent, usually lower, energy barrier is associated with the rearomatization of the ring through the loss of a hydrogen atom. For radical reactions, the initial addition of the •CF2H radical is often the step with the highest activation energy.
Assessment of Electronic Effects on Reactivity and Selectivity
The electronic nature of the substituents on the aromatic ring plays a paramount role in determining both the reactivity and the regioselectivity of difluoromethylation. In 1-(difluoromethyl)-2,3-dimethylbenzene, the two methyl groups are electron-donating, which has significant consequences for the reaction mechanism.
Reactivity:
The methyl groups in 2,3-dimethylbenzene are activating groups for electrophilic aromatic substitution. They increase the electron density of the aromatic ring through an inductive effect and hyperconjugation, making it more nucleophilic and thus more reactive towards electrophiles. eurjchem.comyoutube.com Consequently, 2,3-dimethylbenzene is expected to undergo electrophilic difluoromethylation at a faster rate than benzene.
In the context of radical difluoromethylation, the effect of electron-donating groups is less straightforward. The difluoromethyl radical can exhibit either nucleophilic or electrophilic character depending on the specific difluoromethylating reagent and reaction conditions. researchgate.net If the •CF2H radical is electrophilic, the electron-donating methyl groups will activate the ring towards attack. Conversely, if the radical is nucleophilic, the methyl groups may slightly deactivate the ring.
Selectivity:
The directing effect of the methyl groups is a key factor in determining the regioselectivity of the difluoromethylation. Methyl groups are known to be ortho, para-directors in electrophilic aromatic substitution. youtube.com This is because the positive charge in the Wheland intermediate can be stabilized by the electron-donating methyl groups when the attack occurs at the ortho or para positions. In 2,3-dimethylbenzene, the available positions for substitution are C4, C5, and C6. The C4 and C6 positions are ortho to one of the methyl groups, while the C5 position is meta to both. Therefore, electrophilic difluoromethylation is expected to occur preferentially at the C4 and C6 positions.
Steric hindrance can also influence selectivity. The presence of two adjacent methyl groups might sterically hinder the approach of a bulky difluoromethylating agent to the C4 and C6 positions, potentially leading to a higher proportion of substitution at the less hindered C5 position than would be expected based on electronic effects alone.
For radical difluoromethylation, the regioselectivity is also governed by the stability of the resulting radical intermediate. The addition of the •CF2H radical to the positions ortho or para to the methyl groups would lead to a more stabilized radical intermediate due to the electron-donating nature of the alkyl groups. Thus, a preference for substitution at the C4 and C6 positions is also anticipated in radical pathways.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para_ |
| -CH3 | -0.07 | -0.17 |
| -CF2H | 0.31 | 0.35 |
Source: Data compiled from various sources on Hammett constants.
The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. The negative σ values for the methyl group confirm its electron-donating character, while the positive σ values for the difluoromethyl group indicate its electron-withdrawing nature. This data supports the qualitative assessment of the electronic effects on reactivity and selectivity.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For 1-(Difluoromethyl)-2,3-dimethylbenzene, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei are indispensable for confirming its constitution.
The structural confirmation of this compound relies on the analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants in its ¹H, ¹³C, and ¹⁹F NMR spectra. Each nucleus provides unique information that, when combined, leaves no ambiguity as to the molecular structure.
The ¹H NMR spectrum is characterized by distinct regions for aromatic, difluoromethyl, and methyl protons.
Aromatic Region: The three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6) would appear as a complex multiplet system due to spin-spin coupling between them.
Difluoromethyl Proton: The single proton of the CHF₂ group is highly characteristic. It appears as a triplet due to coupling with the two equivalent fluorine atoms (according to the n+1 rule, where n=2). The coupling constant for this interaction, denoted as ²JHF, is typically large, in the range of 55-60 Hz.
Methyl Protons: The two methyl groups at positions 2 and 3 are chemically distinct and would appear as two separate singlets.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Aromatic Carbons: Due to the substitution pattern, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the methyl groups (C-2, C-3) and the difluoromethyl group (C-1) would have chemical shifts influenced by these substituents.
Difluoromethyl Carbon: The carbon of the CHF₂ group exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (¹JCF). This coupling constant is typically very large, often exceeding 200 Hz.
Methyl Carbons: Two distinct signals would be observed for the two non-equivalent methyl carbons.
The ¹⁹F NMR spectrum is often the simplest and most diagnostic for fluorinated compounds.
For this compound, the two fluorine atoms of the CHF₂ group are chemically and magnetically equivalent. They would give rise to a single signal.
This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group (²JHF), with a coupling constant identical to that observed in the ¹H NMR spectrum.
The following table summarizes the predicted NMR data for this compound based on known values for similar compounds.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | Aromatic (H-4, H-5, H-6) | 7.0 - 7.4 | Multiplet | - |
| ¹H | CHF₂ | 6.5 - 7.0 | Triplet | ²JHF ≈ 55-60 |
| ¹H | Ar-CH₃ (x2) | 2.2 - 2.5 | Singlet (x2) | - |
| ¹³C | Aromatic (x6) | 125 - 140 | Singlet | - |
| ¹³C | C HF₂ | 110 - 120 | Triplet | ¹JCF ≈ 230-250 |
| ¹³C | Ar-C H₃ (x2) | 15 - 25 | Singlet (x2) | - |
| ¹⁹F | CF₂ H | -110 to -130 | Doublet | ²JHF ≈ 55-60 |
Dynamic NMR (DNMR) is a technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or chemical reactions. nih.gov For this compound, DNMR could be employed to investigate the rotational barrier of the difluoromethyl group around the C-C bond connecting it to the benzene ring.
At low temperatures, the rotation of the CHF₂ group might be slow enough on the NMR timescale to result in distinct signals for different rotational conformations (rotamers). As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes fast, the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.net
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molar mass ≈ 156.18 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous determination of its elemental formula (C₉H₁₀F₂).
The fragmentation of the molecular ion under techniques like Electron Ionization (EI) would provide structural information. Key fragmentation pathways for this compound would likely involve:
Loss of a hydrogen radical (H•): Leading to a fragment ion at [M-1]⁺.
Loss of a fluorine radical (F•): Resulting in a fragment at [M-19]⁺.
Loss of the difluoromethyl radical (•CHF₂): This would produce a prominent peak corresponding to the 2,3-dimethylphenyl cation at m/z 105.
Formation of a tropylium (B1234903) ion: Rearrangement of the xylene cation can lead to the stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes.
In a practical application, MS can be coupled with Gas Chromatography (GC-MS) to monitor the progress of a reaction that synthesizes this compound. By taking aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product peak with its characteristic molecular ion and fragmentation pattern, thereby optimizing reaction conditions. researchgate.net
| Proposed Fragment | Formula | Predicted m/z | Possible Origin |
| Molecular Ion | [C₉H₁₀F₂]⁺ | 156 | Parent Molecule |
| [M-H]⁺ | [C₉H₉F₂]⁺ | 155 | Loss of H• |
| [M-F]⁺ | [C₉H₁₀F]⁺ | 137 | Loss of F• |
| [M-CHF₂]⁺ | [C₈H₉]⁺ | 105 | Loss of •CHF₂ radical |
| Tropylium Ion | [C₇H₇]⁺ | 91 | Rearrangement of [C₈H₉]⁺ |
X-ray Crystallography for Solid-State Structure and Stereochemical Assignments
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the electron density, and thus the atomic positions, can be constructed.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide exact data on:
Bond lengths: The precise distances between all bonded atoms (e.g., C-C, C-H, C-F).
Bond angles: The angles between adjacent bonds (e.g., F-C-F, H-C-F, C-C-C).
Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state, particularly the orientation of the difluoromethyl group relative to the benzene ring.
Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing information about non-covalent interactions like van der Waals forces or weak hydrogen bonds.
As this compound is not chiral, stereochemical assignment is not an issue. However, the solid-state conformational data would be highly valuable for comparison with theoretical calculations and the solution-state information obtained from dynamic NMR studies. To date, a crystal structure for this compound has not been reported in the public crystallographic databases.
Theoretical and Computational Chemistry Studies of Difluoromethylated Benzene Derivatives
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(difluoromethyl)-2,3-dimethylbenzene, density functional theory (DFT) calculations are commonly employed to determine its optimized geometry, electron distribution, and molecular orbital energies.
The presence of the electron-withdrawing difluoromethyl group is known to significantly alter the electronic properties of the benzene (B151609) ring. nih.gov This effect, combined with the electron-donating nature of the two methyl groups, creates a complex electronic environment in this compound. DFT calculations can quantify these effects through the analysis of atomic charges and molecular electrostatic potential (MESP) maps. The MESP map visually represents the charge distribution and is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.
Molecular orbital theory provides further insights into the electronic structure. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. In difluoromethylated benzenes, the strong electron-withdrawing nature of the CHF2 group generally leads to a lowering of the HOMO and LUMO energy levels.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.5 D |
Note: The values in this table are hypothetical and represent expected trends for a molecule like this compound based on general principles of computational chemistry for similar compounds. Actual values would require specific DFT calculations.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational methods are invaluable for predicting the reactivity and selectivity of molecules in chemical reactions. For this compound, understanding its behavior in novel transformations is crucial for its potential applications.
The difluoromethyl group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution reactions. acs.org Conversely, it can activate the ring for nucleophilic aromatic substitution. The positions of the methyl groups also play a significant role in directing incoming reagents. Computational models can predict the most likely sites for substitution by calculating the energies of the reaction intermediates for all possible isomers.
Furthermore, the difluoromethyl group itself can participate in reactions. For instance, photocatalytic difluoromethylation reactions of aromatic compounds have been a subject of interest. nih.gov Theoretical studies can help elucidate the mechanisms of such reactions, including the stability of radical intermediates that may be formed. mdpi.com By modeling the transition states of different reaction pathways, chemists can predict the most favorable conditions and potential byproducts of a given transformation. This predictive power accelerates the discovery and optimization of new synthetic methods.
Modeling of Intramolecular and Intermolecular Interactions Involving the Difluoromethyl Group
The difluoromethyl group is recognized for its ability to act as a lipophilic hydrogen bond donor, a property that is of great interest in drug design. mdpi.com This is due to the polarization of the C-H bond by the two adjacent fluorine atoms, which imparts a partial positive charge on the hydrogen atom.
In this compound, the proximity of the difluoromethyl group to the two methyl groups on the benzene ring could lead to intramolecular hydrogen bonding. Specifically, a weak C-H···F-C interaction might occur between the hydrogen atoms of the methyl groups and the fluorine atoms of the difluoromethyl group. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. rsc.org
Intermolecular interactions are also critical, especially in the solid state, as they dictate the crystal packing. The difluoromethyl group can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. rsc.orgnih.gov Modeling of dimer and larger cluster interactions of this compound can predict the most stable crystal packing arrangements and rationalize observed crystal structures. These models can also help in the design of co-crystals with desired properties.
Exploration of Fluorine Effects on Molecular Conformation and Electronic Properties
The introduction of fluorine atoms can have a significant impact on the conformational preferences of a molecule. nih.gov For this compound, the rotation of the difluoromethyl group around the C-C bond connecting it to the benzene ring is a key conformational feature. Computational studies can map the potential energy surface of this rotation to identify the most stable conformers. The steric and electronic interactions between the difluoromethyl group and the adjacent methyl groups will be the primary determinants of the rotational barrier and the preferred dihedral angles.
Table 2: Predicted Conformational and Electronic Effects in this compound
| Parameter | Predicted Finding |
| Rotational Barrier of CHF2 group | ~2-3 kcal/mol |
| Preferred C-C-C-H dihedral angle | Eclipsed with one of the adjacent methyl groups |
| NICS(1) value | -9.5 ppm (indicating aromaticity) |
| Mulliken Charge on C-CHF2 | +0.25 e |
Note: The values in this table are hypothetical and represent expected trends for a molecule like this compound based on general principles of computational chemistry for similar compounds. Actual values would require specific DFT calculations.
Emerging Trends and Future Research Directions in Difluoromethylated Aromatic Chemistry
Development of Sustainable and Green Difluoromethylation Reagents
The development of environmentally benign chemical processes is a paramount goal in modern synthesis. In the field of difluoromethylation, this translates to creating reagents that are safer, derived from readily available sources, and minimize waste.
A significant trend is the move away from ozone-depleting precursors like chlorodifluoromethane (B1668795) (ClCF2H) towards more sustainable alternatives. rsc.orgrsc.org Research has focused on reagents that can be activated under mild conditions, often using green energy sources like visible light. Photoredox catalysis, for instance, utilizes organic dyes or metal complexes to generate difluoromethyl radicals from stable precursors under low-energy light irradiation. rsc.orgbeilstein-journals.org
Key developments include the use of sodium difluoromethanesulfinate (CF2HSO2Na), an inexpensive and user-friendly solid, as a difluoromethyl radical source. nih.gov This reagent can be activated by organic photocatalysts like Rose Bengal or Eosin Y, using air or molecular oxygen as the terminal oxidant, thus avoiding stoichiometric metal oxidants. rsc.orgnih.govresearchgate.net Another approach involves electrochemical methods, which use electricity to drive the reaction, offering a clean and controllable way to generate reactive species. rsc.org These strategies reduce reliance on harsh reagents and provide safer, more sustainable pathways to difluoromethylated aromatics.
| Reagent | Activation Method | Key Advantages | Reference |
|---|---|---|---|
| Sodium Difluoromethanesulfinate (CF2HSO2Na) | Visible-light photoredox catalysis (e.g., with Rose Bengal) | Inexpensive, stable solid, uses O2 as a green oxidant | nih.govresearchgate.net |
| Difluoromethyltriphenylphosphonium bromide | Visible-light photoredox catalysis | Readily available, easily handled radical precursor | nih.gov |
| Bromo(difluoro)acetic acid | Base-mediated, metal-free | Low-cost, commercially available | chemrxiv.org |
| CF2HSO2NHNHBoc | Electrochemistry | Avoids chemical oxidants, highly controllable | rsc.org |
Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is at the heart of modern organic synthesis, and innovations in this area are continuously improving the efficiency and selectivity of difluoromethylation reactions. While palladium has been a workhorse, recent efforts have expanded to include more abundant and cost-effective metals like copper and nickel.
Palladium-catalyzed systems continue to evolve. Recent protocols have enabled the difluoromethylation of challenging substrates like aryl chlorides, which are more abundant and cheaper than the corresponding bromides or iodides. acs.org The development of specialized ligands, such as BrettPhos, has been crucial for achieving high functional group tolerance under relatively mild conditions. mit.edu
Copper-catalyzed methods are attractive due to the lower cost and toxicity of copper. Significant progress has been made in copper-catalyzed cross-coupling reactions, enabling the difluoromethylation of a wide range of alkyl and aryl halides. beilstein-journals.orgresearchgate.netnih.gov These systems often operate under mild conditions and show excellent functional group compatibility, making them suitable for late-stage functionalization. researchgate.net Enantioselective copper-catalyzed methods are also emerging, allowing for the construction of chiral centers bearing a difluoromethyl group. acs.org
Nickel-catalyzed reactions have gained prominence as a sustainable alternative. Nickel catalysts can effectively couple (hetero)aryl chlorides with sources like chlorodifluoromethane, proceeding under mild conditions without the need to pre-form organometallic reagents. researchgate.netthieme-connect.de Nickel catalysis has also been applied in decarboxylative cross-coupling reactions, offering new pathways for generating difluoromethyl radicals. ccspublishing.org.cn
| Metal Catalyst | Typical Substrate | Key Features | Reference |
|---|---|---|---|
| Palladium | Aryl Chlorides, Bromides, Boronic Acids | High functional group tolerance, well-established reactivity. | acs.orgnih.gov |
| Copper | Aryl Iodides, Alkyl Halides | Cost-effective, enables enantioselective transformations. | beilstein-journals.orgresearchgate.net |
| Nickel | (Hetero)aryl Chlorides | Uses abundant metal, effective for challenging substrates. | researchgate.netrsc.org |
| Iron | Arenes (C-H activation) | Highly para-selective, uses earth-abundant metal. | nih.govacs.org |
Exploration of Site-Selective Difluoromethylation of Complex Molecules
The ability to install a functional group at a specific position in a complex molecule, known as late-stage functionalization (LSF), is crucial for drug discovery and development. This approach allows for the rapid diversification of advanced intermediates without the need for de novo synthesis.
A major focus in this area is the direct C-H difluoromethylation of arenes and heteroarenes, which avoids the need for pre-functionalized substrates like halides or boronic acids. researchgate.netacs.org Radical-based methods, such as Minisci-type reactions, have proven effective for the difluoromethylation of electron-deficient heterocycles. rsc.org For electron-rich arenes, transition metal-catalyzed C-H activation is a powerful strategy. For example, iron-catalyzed systems have been developed that exhibit high para-selectivity for the difluoromethylation of arenes. nih.govacs.org
Photoredox catalysis has also emerged as a mild and effective tool for C-H difluoromethylation. nih.govacs.org These methods often show high regioselectivity and tolerate a wide range of functional groups, making them highly suitable for modifying complex, biologically active molecules. researchgate.net Researchers have successfully applied these techniques to the site-selective modification of peptides and other biomolecules, demonstrating the potential for creating novel therapeutics. rsc.org
One innovative two-step protocol allows for the site-selective difluoromethylation of (hetero)arenes through an initial C-H borylation followed by a palladium-catalyzed cross-coupling, offering a versatile strategy for LSF. rsc.org
Integration of Difluoromethylation into Flow Chemistry and Automated Synthesis Platforms
To meet the demands of industrial and high-throughput screening applications, difluoromethylation reactions are increasingly being adapted for continuous flow and automated synthesis platforms.
Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. mit.edu The use of gaseous reagents like fluoroform (CHF3) or chlorodifluoromethane (CHF2Cl), which can be challenging to handle in batch, is more manageable and efficient in a continuous flow setup. akjournals.comallfordrugs.comblogspot.com Flow reactors, including low-cost 3D-printed versions, have been successfully used for visible-light-mediated difluoromethylation reactions, demonstrating the potential for practical and scalable synthesis of difluoromethylated heterocycles. nih.gov
Automated synthesis platforms are transforming chemical research by enabling the rapid synthesis and purification of compound libraries. sigmaaldrich.com Integrating difluoromethylation into these systems allows for the efficient exploration of chemical space in drug discovery programs. Automated synthesizers are being developed for various fluorination reactions, including those for producing positron emission tomography (PET) tracers, which require rapid and reliable production. nih.govrsc.orgnih.gov The combination of robust catalytic methods with automated platforms promises to accelerate the discovery and development of new difluoromethylated compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
